4,4-Dimethyl-2-propyl-1,3-dioxolane 4,4-Dimethyl-2-propyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 13741-61-2
VCID: VC20975353
InChI: InChI=1S/C8H16O2/c1-4-5-7-9-6-8(2,3)10-7/h7H,4-6H2,1-3H3
SMILES: CCCC1OCC(O1)(C)C
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol

4,4-Dimethyl-2-propyl-1,3-dioxolane

CAS No.: 13741-61-2

Cat. No.: VC20975353

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-2-propyl-1,3-dioxolane - 13741-61-2

Specification

CAS No. 13741-61-2
Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
IUPAC Name 4,4-dimethyl-2-propyl-1,3-dioxolane
Standard InChI InChI=1S/C8H16O2/c1-4-5-7-9-6-8(2,3)10-7/h7H,4-6H2,1-3H3
Standard InChI Key ASGJWJIFWZSCDB-UHFFFAOYSA-N
SMILES CCCC1OCC(O1)(C)C
Canonical SMILES CCCC1OCC(O1)(C)C

Introduction

Structural Characteristics and Physical Properties

Molecular Structure and Identification

4,4-Dimethyl-2-propyl-1,3-dioxolane features a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, with substituents including two methyl groups at position 4 and a propyl chain at position 2. This structural arrangement distinguishes it from other dioxolane isomers such as 4,5-dimethyl-2-propyl-1,3-dioxolane, which has a different substitution pattern .
The compound is identified by its unique chemical structure depicted in the available molecular images . This particular arrangement of atoms creates a distinct three-dimensional configuration that influences its physical properties and chemical reactivity.

Chemical Properties

The chemical formula of 4,4-Dimethyl-2-propyl-1,3-dioxolane is C8H16O2, which is consistent with the dioxolane structure bearing two methyl and one propyl substituent . While specific data for this exact isomer is limited in the available research, the compound likely exhibits properties typical of dioxolanes, including:

  • Acetal stability under basic conditions but susceptibility to hydrolysis in acidic environments

  • Moderate polarity due to the oxygen atoms in the ring

  • Potential for stereoisomerism at the 2-position depending on synthesis conditions

  • Reactivity patterns similar to other cyclic acetals
    These properties can be inferred based on the general chemical behavior of the dioxolane class of compounds, though specific values for 4,4-Dimethyl-2-propyl-1,3-dioxolane would require dedicated experimental research.

Synthesis and Preparation Methods

Catalyst Considerations

The synthesis of dioxolane compounds typically requires acidic catalysis to facilitate the formation of the acetal functionality. For industrial applications, efficient catalysts such as zirconium tetrachloride might be employed to enhance yields and purity, as observed with similar dioxolane compounds. The choice of catalyst can significantly impact reaction efficiency, stereoselectivity, and product distribution.

Comparative Analysis with Related Compounds

Structural Comparison with Other Dioxolanes

When comparing 4,4-Dimethyl-2-propyl-1,3-dioxolane with related compounds, several distinct structural differences become apparent:

CompoundSubstitution PatternMolecular FormulaKey Structural Differences
4,4-Dimethyl-2-propyl-1,3-dioxolaneTwo methyls at C4, propyl at C2C8H16O2Geminal dimethyl at position 4
4,5-Dimethyl-2-propyl-1,3-dioxolaneOne methyl at C4, one at C5, propyl at C2C8H16O2Methyl groups at adjacent carbons
2,4-Dimethyl-2-propyl-1,3-dioxolaneMethyl and propyl at C2, methyl at C4C8H16O2Quaternary carbon at position 2
2-Propyl-4-methyl-1,3-dioxolanePropyl at C2, methyl at C4C7H14O2One fewer methyl group
These structural variations, though subtle, can lead to significant differences in physical properties, reactivity patterns, and potential applications.

Reactivity Differences

The geminal dimethyl substitution at position 4 in 4,4-Dimethyl-2-propyl-1,3-dioxolane likely creates distinct reactivity compared to its isomers. This particular arrangement may influence:

  • Ring stability due to the Thorpe-Ingold effect (gem-dimethyl effect)

  • Steric hindrance affecting approach of reagents

  • Different decomposition pathways during thermal degradation

  • Varied selectivity in reactions involving the acetal moiety
    For instance, in pyrolysis studies of related dioxolane compounds, the specific substitution pattern has been shown to significantly influence decomposition pathways and product distribution .

Thermal Decomposition and Reaction Mechanisms

Product TypePotential CompoundsFormation Mechanism
Small oxygenatesCO, CO2, CH2ORing fragmentation and oxygen-containing fragment decomposition
HydrocarbonsC3H8, C3H6, C2H4Propyl group cleavage and subsequent reactions
C1 compoundsCH4, CH3OHMethyl group fragmentation and rearrangement reactions
RadicalsVarious intermediate speciesInitial bond cleavage products
The exact distribution would depend on reaction conditions, particularly temperature and pressure, as well as the presence of any catalysts or reactive species.

Analytical Characterization

Spectroscopic Properties

The spectroscopic characterization of 4,4-Dimethyl-2-propyl-1,3-dioxolane would be essential for its identification and analysis. Expected spectroscopic features include:

  • IR spectroscopy: Characteristic C-O-C stretching bands (typically 1050-1150 cm⁻¹)

  • ¹H NMR: Distinct signals for methyl groups at position 4 (likely appearing as singlets), propyl chain protons (multiplets), and the acetal proton at position 2

  • ¹³C NMR: Characteristic signals for the acetal carbon (position 2) at approximately 100-110 ppm, and quaternary carbon at position 4

  • Mass spectrometry: Molecular ion corresponding to C8H16O2 (MW: 144.21 g/mol) and fragmentation pattern likely showing loss of the propyl group and ring opening products
    These spectroscopic parameters would provide definitive identification of the compound and confirm its structure.

Chromatographic Analysis

For purification and analysis, chromatographic techniques would be valuable tools. Gas chromatography (GC) would likely be effective for this relatively volatile compound, particularly when coupled with mass spectrometry (GC-MS) for structural confirmation. High-performance liquid chromatography (HPLC) might also be applicable, especially for analyzing mixtures containing this compound and related isomers.

Structure-Property Relationships

Impact of Substitution Pattern

The specific arrangement of substituents in 4,4-Dimethyl-2-propyl-1,3-dioxolane creates a unique set of physical and chemical properties. The geminal dimethyl substitution at position 4 likely induces:

  • A Thorpe-Ingold effect that influences ring conformation and stability

  • Altered electronic properties compared to isomers with different substitution patterns

  • Specific steric effects that influence approach trajectories in chemical reactions

  • Distinctive physical properties including boiling point, melting point, and solubility
    These structure-property relationships would have significant implications for both the fundamental understanding of the compound and its potential applications.

Conformational Analysis

The five-membered ring of 4,4-Dimethyl-2-propyl-1,3-dioxolane would adopt specific conformations influenced by the gem-dimethyl substitution at position 4 and the propyl group at position 2. The ring likely adopts an envelope conformation, with the specific puckering influenced by the substitution pattern. Conformational analysis would be valuable for understanding the compound's reactivity and interactions with other molecules.

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